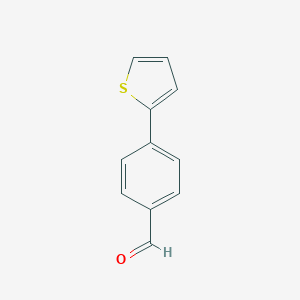

4-(2-Thienyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-thiophen-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECDQUOWFRTJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353042 | |

| Record name | 4-(2-thienyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107834-03-7 | |

| Record name | 4-(2-thienyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(thiophen-2-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Thienyl)benzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Thienyl)benzaldehyde is an aromatic aldehyde that incorporates both a phenyl and a thiophene ring system. This unique structural combination imparts valuable chemical and photophysical properties, making it a significant building block in organic synthesis, materials science, and medicinal chemistry.[1] Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, including condensation and addition reactions, while the thienyl-benzene core is explored for applications in organic electronics and as a scaffold for biologically active molecules.[1][2] This guide provides a comprehensive overview of its synthesis, detailed physical and spectral properties, experimental protocols, and key applications.

Synthesis of this compound

The primary methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds between aryl systems. The two most prominent methods are the Suzuki-Miyaura coupling and the Stille coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method that involves the reaction of an organoboron compound with an organic halide or triflate.[3][4] For the synthesis of this compound, this can be achieved by coupling either 4-formylphenylboronic acid with a 2-halothiophene or thiophene-2-boronic acid with a 4-halobenzaldehyde. The reaction is catalyzed by a palladium(0) complex in the presence of a base.[3][5][6]

Reaction Scheme: Suzuki-Miyaura Coupling

Caption: General scheme for Suzuki-Miyaura coupling synthesis.

Stille Coupling

The Stille coupling reaction joins an organotin compound (organostannane) with an organic halide catalyzed by palladium.[7][8][9] This method is valued for its tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture.[8][10] However, a significant drawback is the high toxicity of the tin compounds used.[8][9]

Reaction Scheme: Stille Coupling

Caption: General scheme for Stille coupling synthesis.

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

4-Bromobenzaldehyde

-

Thiophene-2-boronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Toluene and Water (e.g., 4:1 mixture)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde, thiophene-2-boronic acid, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add the palladium(II) acetate and triphenylphosphine catalysts to the flask.

-

Add the degassed solvent mixture (Toluene/Water) via cannula.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Logical Workflow: Synthesis and Purification

Caption: Step-by-step workflow for synthesis and purification.

Physical and Chemical Properties

This compound is typically a yellow to light brown solid at room temperature with a characteristic aromatic aldehyde odor.[1] It is soluble in common organic solvents.[1] The aldehyde group is reactive and participates in typical aldehyde chemistry, such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines or active methylene compounds.[1][11]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₈OS | [1] |

| Molecular Weight | 188.25 g/mol | |

| CAS Number | 107834-03-7 | |

| Appearance | Yellow to light brown solid | [1] |

| Melting Point | 65-69 °C | |

| Boiling Point | 427.8 °C at 760 mmHg (Predicted) | [12] |

| Density | 1.23 g/cm³ (Predicted) | [12] |

| SMILES | O=Cc1ccc(cc1)-c2cccs2 | |

| InChI Key | UECDQUOWFRTJOH-UHFFFAOYSA-N |

Spectral Data

The structural features of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectral Data Summary

| Technique | Key Features and Peaks | Reference(s) |

| ¹H NMR | Signals expected in the aromatic region (δ 7.0-8.0 ppm) for both phenyl and thienyl protons. A characteristic singlet for the aldehyde proton (CHO) is expected at δ 9.9-10.1 ppm. | [13][14] |

| ¹³C NMR | A signal for the aldehyde carbonyl carbon is expected around δ 191-193 ppm. Multiple signals will be present in the aromatic region (δ 120-150 ppm) for the carbons of the two rings. | [13][14] |

| IR Spectroscopy | A strong C=O stretching band for the aldehyde is expected around 1700 cm⁻¹. C-H stretching for the aromatic rings will appear around 3100-3000 cm⁻¹. C=C stretching bands for the aromatic rings appear in the 1600-1450 cm⁻¹ region. | [15][16][17] |

| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ is observed at m/z = 188. Key fragmentation peaks include m/z = 187 ([M-H]⁺), m/z = 159 ([M-CHO]⁺), and fragments corresponding to the thienyl-phenyl cation. | [18][19][20] |

Applications in Research and Development

This compound is a versatile intermediate with growing importance in several scientific fields.

Organic Synthesis Building Block

Its primary application is as a precursor in multi-step organic syntheses. The aldehyde group can be readily transformed to build more complex molecules. For instance, it can undergo Knoevenagel or Claisen-Schmidt condensations to form chalcone-like structures, which are precursors to flavonoids and other heterocyclic systems with potential biological activities.[21][22]

Medicinal Chemistry and Drug Development

Derivatives of benzaldehyde are widely studied for their potential therapeutic properties.[23] For example, benzaldehyde scaffolds are investigated as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is a target in cancer therapy.[24] The thienyl group can modulate the pharmacological properties of a molecule, and thus this compound serves as a starting point for synthesizing novel compounds for screening against various diseases, including cancer, microbial infections, and Alzheimer's disease.[24][25][26]

Materials Science

The conjugated π-system of the thienyl-benzene core gives rise to interesting photophysical properties.[1] This makes it a candidate for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[1][2] For example, it has been studied as a fluorescent probe for the detection of zinc ions in biological systems.[2]

Logical Diagram: Application Pathways

References

- 1. CAS 107834-03-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 107834-03-7 [smolecule.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Stille Coupling [organic-chemistry.org]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 12. CAS # 893735-36-9, 4-(5-Acetyl-2-thienyl)benzaldehyde: more information. [ww.chemblink.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. spectrabase.com [spectrabase.com]

- 16. Benzaldehyde, 4-methyl- [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. Benzaldehyde, 4-(2-propenyloxy)- [webbook.nist.gov]

- 19. spectrabase.com [spectrabase.com]

- 20. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. nbinno.com [nbinno.com]

- 24. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. derpharmachemica.com [derpharmachemica.com]

- 26. mdpi.com [mdpi.com]

4-(2-Thienyl)benzaldehyde chemical structure and IUPAC name

An In-depth Technical Guide to 4-(2-Thienyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with applications in organic synthesis and materials science. This document details its chemical structure, IUPAC name, physicochemical properties, a representative synthetic protocol, and an example of its application as a fluorescent probe.

Chemical Structure and IUPAC Name

This compound is an aromatic aldehyde characterized by a benzaldehyde core substituted with a thiophene ring at the para position. The thienyl group is attached at its 2-position to the 4-position of the benzaldehyde ring.

IUPAC Name: 4-(Thiophen-2-yl)benzaldehyde[1]

Synonyms: this compound, 2-(4-Formylphenyl)thiophene[1]

Chemical Structure:

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈OS | [1][2] |

| Molecular Weight | 188.25 g/mol | [2] |

| Appearance | Yellow to light brown solid | [1] |

| Melting Point | 65-69 °C | [2] |

| CAS Number | 107834-03-7 | [2] |

| SMILES | O=Cc1ccc(cc1)-c2cccs2 | [2] |

| InChI Key | UECDQUOWFRTJOH-UHFFFAOYSA-N | [2] |

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.

Reaction Scheme:

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (1 equivalent), thiophene-2-boronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (2 M, 2 equivalents).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol (e.g., 4:1 ratio), to the flask.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.[3][4]

Application as a Fluorescent Probe for Zinc (II) Detection

Aldehyde-containing compounds can be utilized as precursors for fluorescent probes, often for the detection of metal ions. The aldehyde group can be reacted with a fluorophore containing an amine to form a Schiff base, which can act as a chemosensor. This compound can serve as a building block in the synthesis of such probes for the detection of ions like Zn²⁺.[5][6]

General Protocol for Zinc (II) Sensing:

This protocol outlines the general steps for using a fluorescent probe derived from this compound for the detection of zinc ions.

-

Probe Synthesis: Synthesize the Schiff base probe by reacting this compound with an appropriate amino-functionalized fluorophore.

-

Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent such as DMSO. Prepare stock solutions of various metal ions (e.g., 10 mM) in deionized water.

-

Fluorescence Measurements: In a quartz cuvette, place a buffered solution (e.g., HEPES buffer in a DMSO/water mixture). Add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM). Record the initial fluorescence spectrum.

-

Titration: Add increasing amounts of the Zn²⁺ stock solution to the cuvette containing the probe and record the fluorescence spectrum after each addition. An enhancement or quenching of the fluorescence signal indicates the binding of the probe to the zinc ions.[7]

-

Selectivity Test: To assess the selectivity of the probe, add fixed amounts of other metal ions to separate solutions of the probe and record the fluorescence response to ensure the probe is specific for Zn²⁺.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to determine the detection limit and binding constant. A Job's plot can be used to determine the stoichiometry of the probe-metal ion complex.[7][8]

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway for this compound and a conceptual workflow for its application in fluorescent sensing.

References

- 1. CAS 107834-03-7: this compound | CymitQuimica [cymitquimica.com]

- 2. 4-(2-Thienyl)benzaldeyde 97 107834-03-7 [sigmaaldrich.com]

- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A Novel Fluorescent Probe for Zn2+ Detection in Aqueous and Application in Environmental Samples and Cells Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-(2-Thienyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Expected Spectroscopic Data

The structure of 4-(2-Thienyl)benzaldehyde comprises a benzaldehyde moiety substituted with a thiophene ring at the para position. The spectroscopic data will reflect the features of both aromatic systems and the aldehyde functional group.

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data

In a typical ¹H NMR spectrum, the aldehydic proton is highly deshielded and is expected to appear as a singlet in the range of δ 9.5-10.5 ppm. The aromatic protons on the benzene ring will likely appear as two doublets in the region of δ 7.0-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons on the thiophene ring are expected to show complex splitting patterns, typically appearing as multiplets in the aromatic region (δ 7.0-7.8 ppm).

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift, typically in the range of δ 190-200 ppm. The aromatic carbons of both the benzene and thiophene rings will resonate in the region of δ 120-150 ppm. The number of distinct signals will depend on the symmetry of the molecule.

Expected IR (Infrared) Spectroscopy Data

The IR spectrum is expected to show a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found around 1700 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations for the aromatic rings and the aldehyde group (around 2700-2800 cm⁻¹ and 3000-3100 cm⁻¹, respectively), and C=C stretching vibrations for the aromatic rings in the 1400-1600 cm⁻¹ region.

Expected MS (Mass Spectrometry) Data

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to the molecular weight of this compound (C₁₁H₈OS), which is 188.25 g/mol . Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom ([M-1]⁺) and the loss of the formyl group ([M-29]⁺), which would result in a prominent peak for the 4-(2-thienyl)phenyl cation.

Experimental Protocols

Detailed methodologies for acquiring spectroscopic data are crucial for reproducibility and accuracy. Below are general protocols for NMR, IR, and MS analysis of solid aromatic aldehydes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

-

Gently agitate the vial to ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the spinner into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, acquisition time, relaxation delay).

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

-

Mass Spectrometry (MS) (Electron Ionization - EI)

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used.

-

A small amount of the sample is placed in a capillary tube at the end of the probe.

-

-

Ionization and Analysis:

-

The probe is inserted into the high-vacuum source of the mass spectrometer.

-

The sample is heated to induce vaporization.

-

The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

physical and chemical properties of 4-(2-Thienyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Thienyl)benzaldehyde is a bi-aromatic aldehyde consisting of a benzaldehyde moiety substituted with a thiophene ring at the para position. This compound serves as a versatile building block in organic synthesis, finding applications in the development of novel materials and pharmacologically active molecules. Its unique electronic properties, arising from the conjugation of the electron-rich thiophene ring with the benzaldehyde system, make it a compound of interest in materials science, particularly in the field of organic electronics. Furthermore, the aldehyde functionality provides a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and an exploration of its potential biological relevance.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 107834-03-7 | |

| Molecular Formula | C₁₁H₈OS | |

| Molecular Weight | 188.25 g/mol | |

| Appearance | Yellow to light brown solid | [1] |

| Odor | Distinctive aromatic, almond-like | [1][2] |

| Melting Point | 65-69 °C (lit.) | |

| Boiling Point | Predicted: ~329.5±25.0 °C (at 760 mmHg) | This is a predicted value as experimental data is not readily available. |

| Solubility | Soluble in organic solvents. | [1] Specific quantitative data is not readily available. |

| Stability | Moderately stable under standard conditions. | [1] May oxidize in air to the corresponding carboxylic acid. |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific, fully assigned spectrum for this compound is not publicly available, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on the analysis of similar structures.

¹H NMR (Predicted):

-

Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.1 ppm.

-

Aromatic Protons (Benzene Ring): Two doublets are anticipated in the aromatic region (δ 7.0-8.0 ppm), corresponding to the ortho and meta protons relative to the aldehyde group. The protons ortho to the aldehyde will be more deshielded.

-

Aromatic Protons (Thiophene Ring): Three signals, likely a doublet of doublets and two doublets, are expected in the aromatic region (δ 7.0-7.8 ppm), characteristic of a 2-substituted thiophene ring.

¹³C NMR (Predicted):

-

Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region, around δ 190-195 ppm.

-

Aromatic Carbons: Multiple signals are anticipated in the aromatic region (δ 120-150 ppm) for the carbons of both the benzene and thiophene rings. The carbon attached to the aldehyde group and the carbons at the junction of the two rings will have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2830 and ~2730 | Medium, sharp | C-H stretching (aldehyde) |

| ~1700-1680 | Strong | C=O stretching (conjugated aldehyde) |

| ~1600-1450 | Medium to Strong | C=C stretching (aromatic rings) |

The conjugation of the thiophene and benzene rings with the carbonyl group is expected to lower the C=O stretching frequency compared to a non-conjugated aldehyde.[3]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z 188. Key fragmentation patterns would likely involve:

-

Loss of a hydrogen atom ([M-1]⁺): Formation of a stable acylium ion at m/z 187.

-

Loss of the formyl group ([M-29]⁺): Cleavage of the C-CHO bond to give a fragment at m/z 159.

-

Formation of the phenyl or thienyl cation: Further fragmentation could lead to ions corresponding to the individual aromatic rings.

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of aromatic aldehydes. The presence of the thiophene ring can also influence its chemical behavior.

Nucleophilic Addition and Condensation Reactions

The aldehyde group is susceptible to nucleophilic attack, participating in a wide range of reactions to form new carbon-carbon and carbon-heteroatom bonds. These include:

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

-

Aldol and Claisen-Schmidt Condensations: Reacts with enolates of ketones and other carbonyl compounds.

-

Formation of Imines and Schiff Bases: Condenses with primary amines.

-

Cyanohydrin Formation: Reacts with cyanide ions.

Oxidation and Reduction

The aldehyde group can be readily oxidized to a carboxylic acid (4-(2-thienyl)benzoic acid) using common oxidizing agents. Conversely, it can be reduced to the corresponding alcohol ( (4-(2-thienyl)phenyl)methanol) with reducing agents such as sodium borohydride.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and manipulation of this compound in a research setting.

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and aryl boronic acids. This compound can be synthesized by coupling 4-formylphenylboronic acid with 2-bromothiophene.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-formylphenylboronic acid (1.0 eq), 2-bromothiophene (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene, ethanol, and an aqueous solution of a base like sodium carbonate (2 M).

-

Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.[4]

Reaction via Wittig Olefination

The Wittig reaction allows for the conversion of the aldehyde group into a double bond.

Detailed Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran in a flask under an inert atmosphere.

-

Ylide Addition: Add the phosphorus ylide (e.g., (carbethoxymethylene)triphenylphosphorane for the formation of an acrylate) (1.1 eq) to the solution.

-

Reaction Execution: Stir the mixture at room temperature and monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.[5][6][7]

Potential Biological and Pharmacological Relevance

While specific studies on the biological activity of this compound are limited, research on benzaldehyde and its derivatives suggests potential areas of interest for drug development professionals. Benzaldehyde itself has been investigated for its anticancer properties and has been shown to modulate several key signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, and NF-κB pathways.[8] These pathways are crucial for cell proliferation, survival, and metastasis. The introduction of the thienyl group in this compound could potentially modify its biological activity, bioavailability, and metabolic stability, making it an interesting candidate for further investigation in cancer research and other therapeutic areas.

Conclusion

This compound is a valuable synthetic intermediate with established physical and chemical properties. Its reactivity, centered around the aldehyde functionality, allows for its incorporation into a wide array of molecular structures. While detailed experimental data for some of its properties and biological activities are still emerging, the foundational knowledge presented in this guide provides a strong basis for its application in materials science and drug discovery. The potential for this compound and its derivatives to modulate key cellular signaling pathways warrants further investigation by researchers and scientists in the field of drug development.

References

- 1. CAS 107834-03-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. researchgate.net [researchgate.net]

commercial availability and suppliers of 4-(2-Thienyl)benzaldehyde

An In-Depth Technical Guide to 4-(2-Thienyl)benzaldehyde for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, synthesis, and key applications of this compound, a valuable building block in organic synthesis and medicinal chemistry. The content is tailored for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and data presented for practical application.

Introduction

This compound is an aromatic aldehyde containing both a phenyl and a thiophene ring. This bifunctional scaffold makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. Its derivatives are of significant interest in medicinal chemistry and materials science. The compound's formal name is 4-(thiophen-2-yl)benzaldehyde, and it is also known by synonyms such as 2-(4'-formylphenyl)thiophene.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers. The purity and available quantities can vary, and pricing is typically provided upon request. Researchers should consult the respective supplier catalogs for the most current information.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | 597325 | 97% | Inquire | 107834-03-7 |

| Molbase | - | 98%, 99% | 1g, 10g, 1kg, 25kg | 107834-03-7[1] |

| Hangzhou J&H Chemical Co., Ltd. | - | 98% | 10g | 107834-03-7[1] |

| Skyrun Industrial Co., Limited | - | 99% | 25kg | 107834-03-7[1] |

Note: Pricing information is generally available by requesting a quotation from the supplier.

Synthesis of this compound

The synthesis of this compound is most commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[2][3] This method allows for the efficient formation of a carbon-carbon bond between the thiophene and phenyl rings.

Logical Workflow for Sourcing and Application

The following diagram illustrates the decision-making process for obtaining and utilizing this compound in a research setting.

Caption: Workflow for obtaining and using this compound.

Suzuki-Miyaura Coupling: A Representative Experimental Protocol

This protocol describes the synthesis of this compound from 4-formylphenylboronic acid and 2-bromothiophene, adapted from a general procedure for Suzuki-Miyaura cross-coupling reactions.[4]

Table 2: Reagents and Materials for Synthesis

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2-Bromothiophene | C₄H₃BrS | 163.04 | 1.63 g | 10.0 |

| 4-Formylphenylboronic Acid | C₇H₇BO₃ | 149.94 | 1.65 g | 11.0 |

| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 22.5 mg | 0.1 |

| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 105 mg | 0.4 |

| Sodium Carbonate (2M aq.) | Na₂CO₃ | 105.99 | 10 mL | 20.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 50 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Brine (saturated aq. NaCl) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Experimental Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 2-bromothiophene (10.0 mmol), 4-formylphenylboronic acid (11.0 mmol), and 1,4-dioxane (50 mL).

-

Catalyst and Base Addition: To the stirred mixture, add palladium(II) acetate (0.1 mmol), triphenylphosphine (0.4 mmol), and the 2M aqueous sodium carbonate solution (10 mL).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a solid.

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various compounds with potential biological activities and applications in materials science.

-

Medicinal Chemistry: The scaffold is used to synthesize novel heterocyclic compounds that are evaluated for various therapeutic properties, including antimicrobial and anti-inflammatory activities.

-

Materials Science: Thiophene-containing aromatic compounds are often investigated for their electronic and optical properties, making them candidates for use in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

This guide provides a foundational understanding of this compound for its practical application in a laboratory setting. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific experimental conditions.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. old.rrjournals.com [old.rrjournals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide: 4-(Thiophen-2-yl)benzaldehyde (CAS 107834-03-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Thiophen-2-yl)benzaldehyde, with CAS number 107834-03-7, is a heteroaromatic aldehyde that serves as a versatile building block in organic synthesis. Its structure, featuring a thiophene ring linked to a benzaldehyde moiety, makes it a valuable precursor for the development of a wide range of compounds with potential applications in materials science and medicinal chemistry. Thiophene and its derivatives are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical properties, synthesis, safety, and potential applications of 4-(Thiophen-2-yl)benzaldehyde, with a focus on its role in the synthesis of biologically active molecules.

Chemical and Physical Properties

4-(Thiophen-2-yl)benzaldehyde is a yellow to light brown solid with a characteristic aromatic odor.[6] It is soluble in common organic solvents.[6]

| Property | Value | Reference |

| CAS Number | 107834-03-7 | [6][7] |

| Molecular Formula | C₁₁H₈OS | [6][7] |

| Molecular Weight | 188.25 g/mol | [6][7] |

| Appearance | Yellow to light brown solid | [6] |

| Melting Point | 65-69 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents | [6] |

| SMILES | O=Cc1ccc(cc1)-c2cccs2 | |

| InChI | 1S/C11H8OS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-8H |

Synthesis and Characterization

A common and effective method for the synthesis of 4-(Thiophen-2-yl)benzaldehyde is the Suzuki coupling reaction.

Experimental Protocol: Suzuki Coupling Reaction

This protocol describes the synthesis of 4-(Thiophen-2-yl)benzaldehyde from 2-bromothiophene and 4-formylphenylboronic acid.

Materials:

-

2-Bromothiophene

-

4-Formylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas (N₂)

Procedure:

-

In a 100 mL three-neck flask, combine 2-bromothiophene (0.489 g, 3 mmol), 4-formylphenylboronic acid (0.60 g, 4 mmol), and potassium carbonate (0.696 g) in N,N-dimethylformamide (20 mL).

-

Stir the mixture under a nitrogen atmosphere for 30 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.115 g, 0.1 mmol) to the reaction mixture.

-

Heat the mixture to 90 °C and stir for 6 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dissolve the crude product in dichloromethane and wash with 100 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Characterization

The structure and purity of the synthesized 4-(Thiophen-2-yl)benzaldehyde can be confirmed using various spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aldehyde proton (singlet, ~9.9-10.0 ppm), and aromatic protons of the benzene and thiophene rings. |

| ¹³C NMR | Signal for the carbonyl carbon of the aldehyde (~190-192 ppm), and signals for the aromatic carbons. |

| FT-IR | Characteristic stretching vibration for the C=O group of the aldehyde (~1700 cm⁻¹), and bands corresponding to C-H and C=C stretching of the aromatic rings. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (188.25 m/z). |

Safety and Handling

4-(Thiophen-2-yl)benzaldehyde is classified as an irritant and may be harmful if swallowed or inhaled. It can cause irritation to the eyes, skin, and respiratory tract.

| Aspect | Guideline |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant. |

| Personal Protective Equipment | Chemical safety goggles, chemical-resistant gloves, and a NIOSH-approved dust respirator are recommended. |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases. Keep the container tightly closed. |

| Fire Fighting | Use carbon dioxide, dry chemical powder, or alcohol-resistant foam as extinguishing media. |

Applications in Drug Discovery and Materials Science

While 4-(Thiophen-2-yl)benzaldehyde itself has not been extensively studied for its biological activity, it serves as a crucial intermediate in the synthesis of various derivatives with significant therapeutic potential. The thiophene moiety is a well-known pharmacophore, and its incorporation into larger molecules often imparts desirable biological properties.

Synthesis of Biologically Active Derivatives

Derivatives of 4-(Thiophen-2-yl)benzaldehyde have been investigated for a range of biological activities:

-

Anticancer Activity: Thiophene-containing compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. Derivatives of 2-(thiophen-2-yl)-1H-indole have demonstrated potent anticancer activity against HCT-116 colon cancer cells.

-

Antimicrobial Activity: Thiophene derivatives are known to possess antibacterial and antifungal properties. For instance, a newly synthesized 4-(4-chlorophenylazo)-5-thiophen-2-yl-[8][9]dithiole-3-thione showed antibacterial activity against both Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory Activity: The thiophene scaffold is present in several anti-inflammatory drugs, and its derivatives are actively being explored for their potential to modulate inflammatory pathways.

-

Luminescent Materials: 4-(Thiophen-2-yl)benzaldehyde is a useful component in the synthesis of stimulus-responsive luminescent organic materials.[7]

Visualizations

Synthesis Workflow

Caption: Suzuki coupling synthesis of 4-(Thiophen-2-yl)benzaldehyde.

Potential Applications of Derivatives

Caption: Potential applications of 4-(Thiophen-2-yl)benzaldehyde derivatives.

Conclusion

4-(Thiophen-2-yl)benzaldehyde is a key synthetic intermediate with significant potential for the development of novel compounds in both medicinal chemistry and materials science. While the biological profile of the compound itself is not extensively documented, its utility as a scaffold for generating diverse libraries of thiophene-containing molecules is well-established. The known biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, underscore the importance of this compound in modern drug discovery efforts. Researchers and drug development professionals can leverage the synthetic accessibility and versatile reactivity of 4-(Thiophen-2-yl)benzaldehyde to explore new chemical space and develop next-generation therapeutic agents and functional materials. Further investigation into the intrinsic biological properties of the parent molecule may also reveal new avenues for research.

References

- 1. 4-(Methylthio)benzaldehyde(3446-89-7) 1H NMR spectrum [chemicalbook.com]

- 2. Benzaldehyde(100-52-7) 13C NMR spectrum [chemicalbook.com]

- 3. scialert.net [scialert.net]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 4-(THIOPHEN-2-YL)BENZALDEHYDE | CAS 107834-03-7 [matrix-fine-chemicals.com]

- 8. rsc.org [rsc.org]

- 9. cajmns.casjournal.org [cajmns.casjournal.org]

molecular weight and formula of 4-(2-Thienyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Thienyl)benzaldehyde, a bicyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document outlines its fundamental chemical properties, synthesis, and potential applications, offering a valuable resource for professionals in research and development.

Core Chemical Properties

This compound, with the CAS Number 107834-03-7, is an organic compound that integrates a thiophene ring and a benzaldehyde moiety.[1] This unique structure imparts specific chemical and physical properties that are detailed below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₈OS | [1][2][3][4] |

| Molecular Weight | 188.25 g/mol | [3] |

| Appearance | Yellow Solid | [1] |

| Melting Point | 65-69 °C | [3] |

| SMILES | O=Cc1ccc(cc1)-c2cccs2 | [2][3] |

| InChI | 1S/C11H8OS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-8H | [2][3] |

Synthesis and Experimental Protocols

The synthesis of this compound is a cornerstone for its application in further research. While specific experimental protocols can vary, a general and widely utilized method is the Suzuki coupling reaction.

General Suzuki Coupling Protocol

This reaction typically involves the coupling of a boronic acid derivative with a halide in the presence of a palladium catalyst. For the synthesis of this compound, this would involve the reaction of 4-formylphenylboronic acid with 2-bromothiophene.

Workflow for the Synthesis of this compound

References

The Synthetic Versatility of 4-(2-Thienyl)benzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(2-Thienyl)benzaldehyde, a bifunctional aromatic aldehyde, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group and a thiophene moiety, provides a gateway to a diverse array of heterocyclic and carbocyclic scaffolds. This technical guide explores the multifaceted applications of this compound in the construction of complex organic molecules, with a particular focus on its utility in generating compounds of medicinal and material science interest. The strategic combination of the reactive aldehyde functionality with the electron-rich thienyl ring allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of novel therapeutic agents and functional materials.

Core Synthetic Applications

This compound serves as a versatile precursor in a variety of pivotal organic reactions, including condensation reactions, multicomponent reactions, and the synthesis of Schiff bases. These reactions pave the way for the creation of a multitude of complex molecular structures with significant potential in various scientific domains.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a reliable method for the formation of chalcones, which are α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. Chalcones are of significant interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Experimental Protocol: Synthesis of (2E)-1-(Aryl)-3-(4-(2-thienyl)phenyl)prop-2-en-1-one

A mixture of an appropriately substituted acetophenone (1 mmol) and this compound (1 mmol) is dissolved in ethanol (10 mL). To this solution, an aqueous solution of sodium hydroxide (40%) is added dropwise with constant stirring at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid to precipitate the product. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure chalcone.

| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Base | Solvent | Reaction Time | Yield (%) |

| Acetophenone | This compound | NaOH | Ethanol | 4-6 h | 85-95 |

| 4'-Methylacetophenone | This compound | NaOH | Ethanol | 4-6 h | 88-96 |

| 4'-Chloroacetophenone | This compound | NaOH | Ethanol | 5-7 h | 82-92 |

| Cyclohexanone | This compound | NaOH | Ethanol | 6-8 h | 75-85 |

DOT Code for Claisen-Schmidt Condensation Workflow

Knoevenagel Condensation: Synthesis of Cyano-vinyl Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is particularly useful for the synthesis of electron-deficient alkenes, which are valuable intermediates in various organic transformations.

Experimental Protocol: Synthesis of 2-(4-(2-Thienyl)benzylidene)malononitrile

To a solution of this compound (1 mmol) and malononitrile (1 mmol) in ethanol (15 mL), a catalytic amount of a basic catalyst such as piperidine or ammonium acetate is added. The mixture is stirred at room temperature or gently heated. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the desired product.

| Active Methylene Compound | Reactant 2 (Aldehyde) | Catalyst | Solvent | Reaction Time | Yield (%) |

| Malononitrile | This compound | Piperidine | Ethanol | 2-4 h | 90-98 |

| Ethyl Cyanoacetate | This compound | Ammonium Acetate | Toluene | 6-8 h (reflux) | 85-95 |

| Diethyl Malonate | This compound | Piperidine | Ethanol | 10-12 h (reflux) | 70-80 |

DOT Code for Knoevenagel Condensation Pathway

Methodological & Application

Application Notes and Protocols for the Use of 4-(2-Thienyl)benzaldehyde in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful reaction is widely utilized in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials. 4-(2-Thienyl)benzaldehyde is a valuable building block in this context, combining a reactive aldehyde functionality with a thienyl-aryl backbone. The aldehyde group can be further derivatized, making the products of its Suzuki coupling reactions versatile intermediates in drug discovery and development. Derivatives of thiophene and biphenyl are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document provides detailed application notes and a general protocol for the use of this compound in Suzuki coupling reactions.

Data Presentation

The following table summarizes representative quantitative data for a typical Suzuki coupling reaction of an aryl bromide with an arylboronic acid, which can be adapted for reactions involving this compound derivatives. The conditions and yields are based on analogous reactions reported in the literature for structurally similar compounds.[4]

| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (0.003) / PPh₃ (0.009) | Na₂CO₃ (1.2) | 1-Propanol/H₂O | Reflux | 0.75 | 96.2 |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2.0) | DME/H₂O | 80 | 2 | High |

| 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 80 | - | - |

Experimental Protocols

General Protocol for Suzuki Coupling of an Aryl Bromide with 4-(2-Thienyl)phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid derived from this compound. This can be adapted for the coupling of this compound itself if it is first converted to a halide or triflate, or more commonly, by using 4-formylphenylboronic acid and a thienyl halide. For the purpose of this protocol, we will outline the coupling of a generic aryl bromide with a boronic acid. A detailed, adaptable procedure for a reaction analogous to using this compound derivatives is presented below.[4]

Materials:

-

Aryl bromide (1.0 equiv)

-

4-(2-Thienyl)phenylboronic acid (1.05 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.003 equiv)

-

Triphenylphosphine (PPh₃) (0.009 equiv)

-

2 M Sodium carbonate (Na₂CO₃) solution (1.2 equiv)

-

1-Propanol

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Methanol

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Activated carbon (e.g., Darco G-60)

-

Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions (e.g., three-necked round-bottomed flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a 2-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, a condenser, and a nitrogen gas inlet, charge the aryl bromide (e.g., 0.270 mol), 4-(2-Thienyl)phenylboronic acid (0.284 mol), and 1-propanol (485 mL) under a nitrogen purge.

-

Dissolution: Stir the mixture at room temperature for 30 minutes to allow the solids to dissolve.

-

Reagent Addition: To the resulting solution, add palladium(II) acetate (0.182 g, 0.811 mmol), triphenylphosphine (0.638 g, 2.43 mmol), 2 M aqueous sodium carbonate solution (162 mL, 0.324 mol), and deionized water (95.0 mL).

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or ¹H NMR. A color change from yellow to dark red/black is often indicative of reaction completion, which typically occurs within 45 minutes.[4]

-

Quenching and Cooling: Once the reaction is complete, remove the heat source and add 350 mL of water while the mixture is still hot. Allow the reaction to stir open to the atmosphere for 2.5 hours while cooling to room temperature.

-

Extraction: Dilute the mixture with 500 mL of ethyl acetate and transfer it to a 2-L separatory funnel. Separate the phases and extract the aqueous layer with two additional 250-mL portions of ethyl acetate.

-

Washing: Combine the organic layers and wash with 250 mL of aqueous 5% sodium bicarbonate solution, followed by two 250-mL portions of saturated brine.

-

Decolorization and Drying: Transfer the organic solution to a 2-L Erlenmeyer flask with a magnetic stirring bar. Add activated carbon (25.0 g) and stir at room temperature for 30 minutes. Add anhydrous sodium sulfate (50.0 g) and continue stirring for an additional 30 minutes.

-

Filtration and Concentration: Filter the mixture through a pad of filter aid, rinsing the filter cake with two 100-mL portions of ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Treat the crude solid with hexanes (4 mL/g) and slurry at room temperature for 10 minutes before heating to reflux. Add methanol (1 mL/g) to clarify the solution. Allow the solution to cool slowly to room temperature and then place it in a freezer overnight to induce crystallization. Filter the thick slurry of crystals, rinse with cold hexanes, and dry under vacuum to afford the purified product.

Visualization of a Potential Signaling Pathway

Compounds derived from this compound may exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, benzaldehyde derivatives have been reported to suppress the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[5] Thiophene-containing compounds have also been identified as inhibitors of various kinases.[6] The following diagram illustrates a simplified representation of the PI3K/AKT signaling pathway, a common target for cancer therapeutics.

Caption: Simplified PI3K/AKT signaling pathway and potential points of inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and preliminary biological evaluation of novel compounds derived from this compound.

Caption: Workflow for synthesis and biological evaluation.

Conclusion

This compound is a versatile building block for the synthesis of complex bi- and heteroaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The resulting products are promising candidates for further investigation in drug discovery programs, particularly in the areas of oncology and inflammatory diseases. The provided protocol offers a robust starting point for the synthesis of a variety of derivatives, and the outlined workflow can guide the subsequent stages of research and development.

References

- 1. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]

Synthesis of Schiff Bases from 4-(2-Thienyl)benzaldehyde: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 4-(2-Thienyl)benzaldehyde. Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of compounds with a wide array of applications in medicinal chemistry and materials science.[1] The incorporation of the thiophene moiety, a well-known pharmacophore, into the benzaldehyde structure presents an opportunity for the development of novel therapeutic agents with potentially enhanced biological activities, including antimicrobial and anticancer properties.[2][3]

The synthetic flexibility of Schiff bases allows for the introduction of diverse functionalities by varying the primary amine reactant, making them attractive targets for the generation of compound libraries in drug discovery.[1] The following sections detail the synthesis, potential applications, and characterization of Schiff bases derived from this compound.

Applications in Drug Discovery and Medicinal Chemistry

Schiff bases are known to exhibit a broad spectrum of biological activities. While specific data for derivatives of this compound are emerging, analogous compounds have shown significant promise in several therapeutic areas:

-

Anticancer Agents: Many Schiff bases demonstrate potent cytotoxic activity against various cancer cell lines.[4][5] Their proposed mechanisms of action often involve the induction of apoptosis, inhibition of cell proliferation, and interaction with cellular targets.[6][7] The planar structure and presence of heteroatoms in Schiff bases derived from this compound make them promising candidates for development as anticancer drugs.[4]

-

Antimicrobial Agents: The imine functionality is a key contributor to the antimicrobial properties of Schiff bases.[2][3] These compounds have shown efficacy against a range of bacterial and fungal pathogens.[8] The sulfur atom in the thiophene ring can also contribute to the antimicrobial activity.

-

Antiviral and Anti-inflammatory Activity: Certain Schiff bases have been reported to possess antiviral and anti-inflammatory properties, further broadening their therapeutic potential.[1]

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes a general and widely applicable method for the synthesis of a Schiff base from this compound and a primary amine via a condensation reaction.[9][10]

Materials and Equipment:

-

This compound

-

Primary amine (e.g., aniline, substituted aniline, or other primary amine)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Beaker

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates and chamber

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve an equimolar amount of the chosen primary amine in absolute ethanol.

-

Reaction Setup: Place the round-bottom flask containing the aldehyde solution on a magnetic stirrer.

-

Addition of Amine and Catalyst: Slowly add the amine solution to the stirring aldehyde solution at room temperature. Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time can vary from 2 to 6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials and the appearance of the product spot.

-

Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution. If no precipitate forms, the solvent volume can be reduced using a rotary evaporator.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of a Schiff base derived from this compound and aniline.

Table 1: Synthesis and Physical Properties

| Parameter | Value |

| Product Name | N-((4-(thiophen-2-yl)phenyl)methylene)aniline |

| Molecular Formula | C₁₇H₁₃NS |

| Molecular Weight | 263.36 g/mol |

| Yield (%) | ~85-95% |

| Melting Point (°C) | (To be determined experimentally) |

| Appearance | (e.g., Yellow crystalline solid) |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks |

| FT-IR (cm⁻¹) | ~1620-1640 (C=N, imine), ~3050-3100 (Ar-H), ~1580-1600 (C=C, aromatic) |

| ¹H NMR (δ, ppm) | ~8.2-8.5 (1H, s, -CH=N-), ~7.0-8.0 (11H, m, Ar-H) |

| ¹³C NMR (δ, ppm) | ~158-162 (-CH=N-), ~120-150 (Aromatic carbons) |

Visualizations

The following diagrams illustrate the general synthesis workflow and a potential signaling pathway that could be investigated for anticancer activity.

Caption: General workflow for the synthesis and characterization of Schiff bases.

Caption: A potential signaling pathway for anticancer activity of Schiff bases.

References

- 1. jetir.org [jetir.org]

- 2. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Strona domeny infona.pl [infona.pl]

- 6. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijmrsti.com [ijmrsti.com]

- 9. ionicviper.org [ionicviper.org]

- 10. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

Applications of 4-(2-Thienyl)benzaldehyde in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Thienyl)benzaldehyde is a versatile bifunctional molecule incorporating both a benzaldehyde and a thiophene moiety. This unique structural arrangement makes it a valuable starting material in medicinal chemistry for the synthesis of a diverse array of heterocyclic and other organic compounds with significant therapeutic potential. The presence of the reactive aldehyde group allows for the facile construction of various pharmacophores, including Schiff bases and chalcones, while the thienyl group, a well-known bioisostere of the phenyl ring, can favorably modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This document provides an overview of the applications of this compound in medicinal chemistry, along with detailed protocols for the synthesis and biological evaluation of its derivatives.

Key Therapeutic Areas of Investigation

Derivatives of this compound have been explored for a range of biological activities, demonstrating their potential in the development of novel therapeutic agents. The primary areas of investigation include:

-

Anticancer Activity: Chalcones and Schiff bases derived from this compound have shown promising cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: The thiophene and azomethine moieties are known to contribute to antimicrobial properties, and derivatives of this compound have been investigated as potential antibacterial and antifungal agents.

-

Enzyme Inhibition: The structural scaffold of this compound serves as a template for the design of inhibitors for various enzymes, such as monoamine oxidase (MAO) and cholinesterases, which are implicated in neurodegenerative diseases.

-

Neuroprotection: Thiophene-containing compounds have been investigated for their neuroprotective effects, and derivatives of this compound are being explored for their potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data for the biological activities of various derivatives synthesized from this compound and its close structural analogs.

Table 1: Anticancer Activity of Thienyl-Containing Chalcone Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Bis(thienyl) chalcone | MCF-7 (Breast) | 7.4 | [1] |

| 2 | Thiophene-chalcone hybrid | T-47D (Breast) | - (56.90% inhibition) | [1] |

| 3 | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (Analog) | MDA-MB-231 (Breast) | Not specified, but showed high cytotoxicity | [2] |

Table 2: Enzyme Inhibitory Activity of Thienyl-Containing Derivatives

| Compound ID | Derivative Type | Target Enzyme | IC50 (µM) | Reference |

| 4 | 1,4-benzodioxan-substituted thienyl chalcone (Compound 12) | hMAO-B | 0.11 | [3] |

| 5 | 1,4-benzodioxan-substituted thienyl chalcone (Compound 13) | hMAO-B | 0.12 | [3] |

| 6 | Thiophene-based N-(4-methylpyridine-2-yl)thiophene-2-carboxamide (Analog) | Acetylcholinesterase (AChE) | 3.08 ± 0.34 | [4] |

| 7 | Thiophene-based N-(4-methylpyridine-2-yl)thiophene-2-carboxamide (Analog) | Butyrylcholinesterase (BChE) | 1.65 ± 0.03 | [4] |

Table 3: Antimicrobial Activity of Schiff Bases Derived from Thiophene Aldehydes

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 8 | Schiff base of 2-aminobenzenethiol and 4-nitrobenzaldehyde (Analog) | Staphylococcus aureus | Moderate activity (6-15 mm inhibition zone) | [5] |

| 9 | Schiff base of 2-aminobenzenethiol and 4-nitrobenzaldehyde (Analog) | Escherichia coli | Moderate activity (6-15 mm inhibition zone) | [5] |

| 10 | Schiff base metal complexes | Various bacteria and fungi | Enhanced activity compared to ligand | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key derivatives of this compound and the protocols for their biological evaluation.

Protocol 1: Synthesis of Chalcones from this compound

This protocol describes the Claisen-Schmidt condensation for the synthesis of chalcones.

Materials:

-

This compound

-

Substituted acetophenone

-

Ethanol or Methanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Stirring apparatus

-

Reaction flask

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol or methanol in a reaction flask.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of NaOH or KOH (typically 10-40%) dropwise to the stirred mixture.

-

Continue stirring at room temperature for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Visualization of Chalcone Synthesis Workflow:

Protocol 2: Synthesis of Schiff Bases from this compound

This protocol outlines the condensation reaction for the synthesis of Schiff bases (imines).

Materials:

-

This compound

-

Primary amine (e.g., substituted aniline)

-

Ethanol or Methanol

-

Glacial acetic acid (catalyst)

-

Reflux apparatus

-

Stirring apparatus

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the primary amine (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for a specified time (typically 2-8 hours), monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

-

If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.

Visualization of Schiff Base Synthesis Workflow:

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a standard method for evaluating the anticancer activity of synthesized compounds.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Synthesized compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-